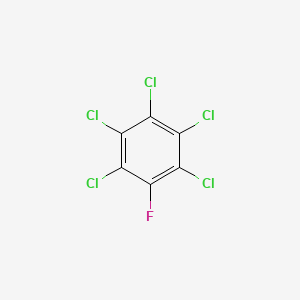







|
REACTION_CXSMILES
|
[F:1][C:2]1C=C[CH:5]=[CH:4][CH:3]=1.[Al+3].[Cl-:9].[Cl-:10].[Cl-:11].ClCl.[Cl:14][CH2:15][CH2:16][Cl:17]>>[F:1][C:2]1[C:15]([Cl:14])=[C:16]([Cl:17])[C:5]([Cl:9])=[C:4]([Cl:10])[C:3]=1[Cl:11] |f:1.2.3.4|
|


|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
53.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
1394 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were subsequently passed into the solution at 0-5° C
|
|
Type
|
CUSTOM
|
|
Details
|
After the end of the reaction
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |